8-Bromodispiro[3.1.36.14]decane
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Overview
Description
8-Bromodispiro[3.1.36.14]decane is a unique organic compound characterized by its spirocyclic structure, which consists of two rings connected by a single carbon atom. This compound is of significant interest in various fields such as drug discovery, materials synthesis, and catalysis studies due to its distinctive structural properties.
Scientific Research Applications
8-Bromodispiro[3.1.36.14]decane has several scientific research applications, including:
Drug Discovery: Its unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Materials Synthesis: The compound is used in the synthesis of advanced materials with specific properties.
Catalysis Studies: It serves as a catalyst or catalyst precursor in various chemical reactions, contributing to the development of more efficient and sustainable catalytic processes.
Mechanism of Action
Target of Action
The primary target of 8-Bromodispiro[3136A structurally similar compound, 1,3,8-triazaspiro[45]decane, has been found to target the c subunit of the F1/FO-adenosine triphosphate (ATP) synthase complex . This complex plays a crucial role in energy production within cells.
Mode of Action
The exact mode of action of 8-Bromodispiro[3136It’s worth noting that compounds targeting the atp synthase complex, like the aforementioned 1,3,8-triazaspiro[45]decane, typically work by inhibiting the function of the complex, thereby affecting the cell’s energy production .
Biochemical Pathways
The biochemical pathways affected by 8-Bromodispiro[3136Given the potential target of atp synthase, it’s likely that the compound affects pathways related to energy metabolism, particularly those involving atp production .
Result of Action
The molecular and cellular effects of 8-Bromodispiro[3136If it indeed targets the atp synthase complex, it could potentially disrupt cellular energy production, leading to various downstream effects depending on the specific cell type and context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromodispiro[3.1.36.14]decane typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction conditions often require the presence of a base and a solvent, such as dimethylformamide (DMF), to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromodispiro[3.1.36.14]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases such as sodium hydroxide (NaOH) and solvents like DMF. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted spirocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-1,4-dioxaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
2-Bromodispiro[3.1.3.1]decane: A related compound with a different spirocyclic arrangement.
Uniqueness
8-Bromodispiro[3.1.36.14]decane stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications where structural rigidity and specific spatial arrangements are crucial.
Properties
IUPAC Name |
8-bromodispiro[3.1.36.14]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15Br/c11-8-4-10(5-8)6-9(7-10)2-1-3-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMBJPQJPMMSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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